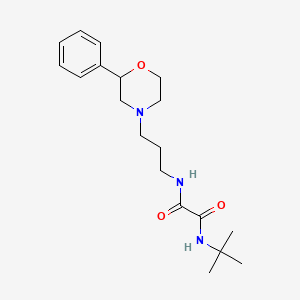

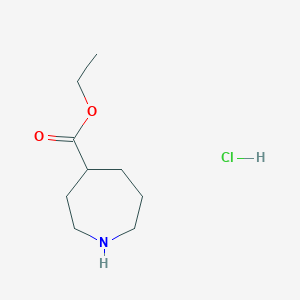

N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, commonly referred to as Boc-Lys(OMe)-Phe-Gly-OMe, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is commonly used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and future directions of its applications.

Scientific Research Applications

Synthesis and Reactivity : This compound and its analogs are involved in several synthetic processes. For example, tert-Butyl nitrite is used as a synthon in multicomponent reactions involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Photochemical Reactions : Alpha-oxoamides with o-tert-butyl substitution on the N-phenyl moiety have been found to be stable axially chiral atropisomers, which undergo enantiospecific photochemical gamma-Hydrogen abstraction to yield beta-lactams with high enantioselectivity (Ayitou et al., 2009).

Chemical Sensor Applications : A chemical sensor based on p-tert butyl calix[4]arene has been synthesized, which can selectively recognize chloride ions in aqueous media. This indicates potential applications of similar compounds in chemical sensing technologies (Kaur et al., 2016).

Catalytic Applications : tert-Butylsulfonamide has been shown to be an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, resembling closely Chloramine-T in these catalytic reactions (Gontcharov et al., 1999).

Luminescence Sensing : A lanthanide-titanium oxo cluster containing tert-butyl groups has been developed for luminescence sensing of nitrobenzene, indicating potential applications in environmental monitoring (Zheng et al., 2020).

Mechanism of Action

Pharmacokinetics

Its molecular weight (32042 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed. The compound’s predicted boiling point is 432.4±35.0 °C , indicating it may have good stability under physiological conditions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability at physiological temperature (37°C) is suggested by its high boiling point . .

Properties

IUPAC Name |

N'-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-19(2,3)21-18(24)17(23)20-10-7-11-22-12-13-25-16(14-22)15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSYGVZVJFIJGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2776411.png)

![[6-(Dimethylamino)pyridazin-3-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776412.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)

![1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776421.png)

![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)